4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine

Description

Chemical Identity and Nomenclature

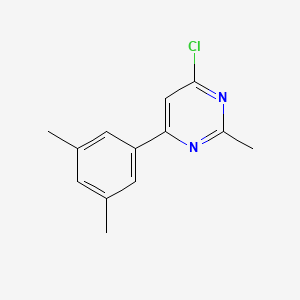

This compound is a heterocyclic compound belonging to the pyrimidine family. Its chemical structure features a pyrimidine ring with three key substituents: a chlorine atom at position 4, a 3,5-dimethylphenyl group at position 6, and a methyl group at position 2.

The compound's key chemical parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 1468533-32-5 |

| Molecular Formula | C₁₃H₁₃ClN₂ |

| Molecular Weight | 232.71 g/mol |

| SMILES Code | CC1=NC(C2=CC=C(C)C(C)=C2)=CC(Cl)=N1 |

Based on IUPAC nomenclature principles, the name this compound identifies the parent heterocyclic system (pyrimidine) and specifies the position and nature of substituents. The compound is structurally characterized by its diazine framework, which contains two nitrogen atoms at positions 1 and 3 in the six-membered aromatic ring.

The compound may also be referenced as 4-Chloro-2-(3,5-dimethylphenyl)-6-methylpyrimidine in some chemical databases, reflecting alternative numbering conventions while maintaining the same molecular structure.

Historical Development in Heterocyclic Chemistry

The development of compounds like this compound is rooted in the rich history of heterocyclic chemistry, which emerged in the early 19th century. The systematic study of heterocyclic compounds began with several pioneering discoveries:

- 1818: Brugnatelli isolated alloxan from uric acid, marking an early milestone in heterocyclic chemistry

- 1832: Dobereiner produced furan compounds by treating starch with sulfuric acid

- 1834: Runge obtained pyrrole through dry distillation processes

The term "pyrimidine" itself was coined in 1884 by Pinner, who derived it from a combination of the words "pyridine" and "amidine" due to structural similarities between these compounds. Pinner's work was foundational, as he synthesized various pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, using a process that converted barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.

The field of heterocyclic chemistry expanded significantly throughout the 20th century, with pyrimidine chemistry gaining particular importance due to the discovery of pyrimidine bases in nucleic acids. Today, heterocyclic compounds constitute more than half of all known chemical compounds, with nitrogen-containing heterocycles present in approximately 59% of United States Food and Drug Administration-approved drugs.

Role in Pyrimidine Derivative Research

This compound represents an important compound class in contemporary heterocyclic chemistry research. As a substituted pyrimidine, it exemplifies the structural diversity that can be achieved through strategic functionalization of the pyrimidine core.

The synthesis of this compound likely follows methodologies similar to those established for related chlorinated pyrimidines. For instance, the synthesis of 4,6-dichloro-2-methylpyrimidine (a potential precursor or related compound) involves a two-step process:

- Formation of 4,6-dihydroxy-2-methylpyrimidine from sodium methoxide, dimethyl malonate, and acetamidine hydrochloride

- Conversion of the dihydroxy intermediate to the dichloro derivative using triphosgene

This synthetic approach represents an advancement over traditional methods that employed more environmentally harmful reagents such as phosphorus oxychloride (POCl₃) or phosgene. For compounds with similar structural features, such as 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, synthesis often involves reaction of the corresponding oxo-derivative with phosphorus oxychloride under reflux conditions.

The presence of the chlorine atom at position 4 of the pyrimidine ring makes this compound particularly valuable in research settings, as it provides a reactive site for nucleophilic substitution reactions. This reactivity profile enables further structural elaboration through displacement of the chlorine atom with various nucleophiles, potentially leading to compounds with diverse biological activities.

Research on pyrimidine derivatives has demonstrated their potential applications across multiple domains, particularly in medicinal chemistry. Recent studies have investigated pyrimidine-based compounds for their antibacterial, anticancer, anti-inflammatory, and antitubercular properties. The structural features of this compound, including its aromatic character, nitrogen-containing heterocycle, and substitution pattern, make it a candidate for exploration in these research areas.

The importance of compounds like this compound extends beyond medicinal chemistry. Pyrimidine derivatives have found applications in materials science, catalysis, and as building blocks for more complex molecular architectures. The ability to precisely modify the pyrimidine core, as exemplified by this compound, continues to drive research in heterocyclic chemistry, with ongoing efforts focused on developing more efficient synthetic methods and exploring novel applications.

Properties

IUPAC Name |

4-chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c1-8-4-9(2)6-11(5-8)12-7-13(14)16-10(3)15-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSRVCWOJDVZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=NC(=N2)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This pyrimidine derivative has been explored for various applications, including its role as an enzyme inhibitor and receptor modulator. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with a chlorine atom and a 3,5-dimethylphenyl group. This configuration is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H12ClN |

| Molecular Weight | 221.68 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor by binding to the active site of enzymes or modulating receptor functions through agonistic or antagonistic actions.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in various biochemical pathways, thereby affecting cellular processes.

- Receptor Modulation : It may also interact with receptors, altering their activity and leading to physiological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising activity against several cancer cell lines:

The compound demonstrated a higher selectivity index compared to standard chemotherapeutics like 5-Fluorouracil.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- In Vitro Studies on Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated that the compound induced apoptosis and inhibited cell proliferation significantly compared to control groups.

- Animal Models : In vivo studies using mouse models demonstrated that administration of the compound led to reduced tumor growth and improved survival rates in treated animals compared to untreated controls.

Safety and Toxicity

Toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. Studies report no significant adverse effects at doses up to 40 mg/kg in animal models.

Scientific Research Applications

Chemistry

4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine serves as a building block in the synthesis of more complex heterocyclic compounds. Its chlorinated structure allows for further functionalization, making it valuable in organic synthesis.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Research indicates that it may interact with specific molecular targets, inhibiting their activity or modulating their function.

Medicine

In medicinal chemistry, this compound has shown promise for its therapeutic properties , particularly:

- Anti-inflammatory Activity: Studies suggest it may reduce inflammation through modulation of inflammatory pathways.

- Anticancer Activity: Preliminary research indicates cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Industrial Applications

This compound is utilized in the development of:

- Agrochemicals: Its properties make it suitable for designing herbicides and pesticides.

- Pharmaceuticals: It serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs) for various therapeutic applications.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, indicating significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 10.0 |

| A549 (Lung Cancer) | 15.0 |

This data suggests that the compound could be developed as a therapeutic agent targeting specific cancers.

Case Study 2: Antimicrobial Activity

In addition to its anticancer properties, the compound has been tested for antimicrobial efficacy against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 12.5 | Bacterial |

| Escherichia coli | 15.0 | Bacterial |

| Candida albicans | 10.0 | Fungal |

These findings indicate broad-spectrum antimicrobial activity, highlighting its potential use in treating infections.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 6

6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

- Substituents : 3,5-Dichlorophenyl (position 6), trifluoromethyl (position 4).

- Key Differences : The 3,5-dichlorophenyl group is strongly electron-withdrawing, contrasting with the electron-donating 3,5-dimethylphenyl group in the target compound. The trifluoromethyl group at position 4 further increases electronegativity, reducing nucleophilic susceptibility compared to the chloro group. Such substitutions enhance oxidative stability and may alter biological activity in agrochemical contexts .

4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine

- Substituents : Diethoxymethyl (position 6).

- Key Differences : The diethoxymethyl group introduces polar, oxygen-rich moieties, increasing water solubility but reducing lipophilicity. This contrasts with the hydrophobic 3,5-dimethylphenyl group, which favors membrane penetration. Such structural variations highlight trade-offs between bioavailability and solubility .

Substituent Effects at Position 4

Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- Substituents : Thioxo (position 2), 4-chlorophenyl (position 4).

- The 4-chlorophenyl group at position 4 introduces steric bulk compared to the target compound’s single chloro substituent, possibly affecting spatial orientation in enzyme active sites .

6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

- Substituents : Trifluoromethyl (position 4).

- Key Differences : The trifluoromethyl group’s strong electron-withdrawing nature stabilizes the pyrimidine ring against nucleophilic attack, increasing chemical stability. This contrasts with the chloro group’s moderate electronegativity, which may allow for more versatile reactivity in synthetic modifications .

Crystallographic and Stability Considerations

Data Table: Structural and Functional Comparison

| Compound Name | Substituents (Position) | Core Structure | Key Inferred Properties |

|---|---|---|---|

| 4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine | 4-Cl, 2-CH3, 6-(3,5-dimethylphenyl) | Pyrimidine | High lipophilicity, moderate reactivity |

| 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine | 6-(3,5-Cl2C6H3), 4-CF3 | Pyrimidine | Oxidative stability, low PET inhibition |

| 4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine | 6-(CH(OEt)2) | Pyrimidine | High solubility, reduced membrane penetration |

| N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-dimethylphenyl (anilide ring) | Carboxamide | PET inhibition (IC50 ~10 µM) |

Preparation Methods

Catalytic Chlorination of 3,5-Dimethylphenol

- Catalyst: Cupric salts such as cupric chloride dihydrate, cupric sulfate, or cupric nitrate serve as effective catalysts.

- Chlorinating Agent: Hydrogen chloride (HCl) or hydrochloric acid, sometimes in combination with alkali metal chloride salts (e.g., potassium chloride or sodium chloride).

- Oxidizing Agent: Oxygen or air is used to facilitate the reaction.

- Solvent: Organic solvents like dichloroethane, chlorobenzene, or chloroform are employed.

- Temperature: Reaction temperatures range from 60°C to 120°C.

- Reaction Time: Typically, 5 hours under stirring and oxygen/air atmosphere.

This method ensures high selectivity and yield of 4-chloro-3,5-dimethylphenol, with yields reported up to 95.2% and purity above 98.5%. The catalyst can be recycled multiple times with minimal loss in efficiency (yield decreases from 95.5% to 92.7% over ten cycles) (see Table 1).

| Cycle Number | Yield (%) |

|---|---|

| 2nd | 95.5 |

| 3rd | 95.1 |

| 4th | 94.9 |

| 5th | 95.0 |

| 6th | 94.7 |

| 7th | 94.2 |

| 8th | 93.5 |

| 9th | 93.0 |

| 10th | 92.7 |

Table 1: Catalyst Recycling Yields for 4-Chloro-3,5-dimethylphenol Synthesis

This chlorination method improves environmental impact by reducing toxic byproducts and enhancing atom economy compared to older methods using sulfuryl chloride.

Synthesis of 4-Chloro-6-(3,5-dimethylphenyl)-2-methylpyrimidine

Suzuki-Miyaura Cross-Coupling Reaction

The predominant method to prepare this compound involves the Suzuki-Miyaura cross-coupling reaction, which couples a halogenated pyrimidine derivative with a boronic acid derivative of the 3,5-dimethylphenyl group.

- Catalyst: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0).

- Base: Potassium carbonate or similar bases facilitate the reaction.

- Solvent: Organic solvents like toluene or dimethylformamide (DMF).

- Atmosphere: Inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

- Temperature: Typically elevated temperatures conducive to coupling (80–110°C).

- Reaction Time: Several hours (4–24 hours), depending on scale and conditions.

This method allows for selective formation of the C-C bond between the pyrimidine ring and the 3,5-dimethylphenyl group with high efficiency and moderate to excellent yields.

Industrial Scale Considerations

In industrial settings, the Suzuki-Miyaura reaction is optimized for scale-up by:

- Using continuous flow reactors to enhance mixing and heat transfer.

- Automating reagent addition and reaction monitoring.

- Optimizing catalyst loading and reaction parameters to maximize yield and minimize waste.

These improvements lead to better reproducibility, higher throughput, and cost-effectiveness.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 (0.5–5 mol%) | Efficient for cross-coupling |

| Base | K2CO3 (1–3 equiv) | Neutralizes acids, promotes coupling |

| Solvent | Toluene, DMF, or mixtures | Solubility and reaction rate dependent |

| Temperature | 80–110°C | Higher temp improves rate but may reduce selectivity |

| Atmosphere | Nitrogen or Argon | Prevents catalyst degradation |

| Reaction Time | 4–24 hours | Longer times for complete conversion |

Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling

Research Findings and Analytical Data

- The purity of the final this compound product is routinely confirmed by gas chromatography and nuclear magnetic resonance (NMR) spectroscopy.

- Yields vary depending on reaction optimization but generally exceed 85%.

- Catalyst recycling and solvent recovery are feasible, improving sustainability.

- Substitution reactions at the 4-chloro position can be further exploited for derivatization in medicinal chemistry.

Q & A

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or catalysts?

Q. How does substituent variation (e.g., methyl vs. fluoro) impact photophysical properties?

- Methodological Answer : Synthesize derivatives via halogen exchange (e.g., Balz-Schiemann reaction for fluorine) and compare fluorescence quantum yields (using integrating sphere setups). TD-DFT calculations can correlate substituent effects with emission spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.